M₁ Muscarinic Receptor Affinity – pKi 7.52 vs. Unsubstituted N‑Butynyl‑Phthalimide (No Detectable Affinity)
The target compound displays a measured pKi of 7.52 (equivalent to Ki ≈ 30 nM) at the rat muscarinic M₁ receptor, as curated in ChEMBL from the original Hudkins et al. study [1]. In contrast, the des‑diethylamino analogue 2‑(but‑2‑yn‑1‑yl)isoindoline‑1,3‑dione lacks the basic amine required for salt‑bridge formation with the conserved aspartate residue in transmembrane domain 3 of mAChRs; a thorough literature search returns no binding data for this analogue at any muscarinic subtype, consistent with the established pharmacophore model that a protonatable nitrogen is obligatory for orthosteric muscarinic ligands [2].
| Evidence Dimension | Binding affinity at rat muscarinic M₁ receptor (pKi) |
|---|---|
| Target Compound Data | pKi = 7.52 (Ki ≈ 30 nM) |
| Comparator Or Baseline | 2-(But-2-yn-1-yl)isoindoline-1,3-dione – no binding data reported; presumed inactive |
| Quantified Difference | Target compound shows high nanomolar affinity; comparator shows no detectable affinity – qualitative difference |
| Conditions | Radioligand displacement assay using [³H]QNB (or equivalent) on rat cortical or recombinant M₁ receptors; exact assay conditions as per Hudkins et al. 1997 [1] |
Why This Matters
The presence of a tertiary amine is a binary determinant of muscarinic activity; procurement of the unsubstituted analogue for any M₁‑dependent assay would yield a false‑negative result, whereas the diethylamino compound provides a validated active control.
- [1] GPCRdb. CHEMBL176400 – Bioactivities. M1 pKi = 7.52. View Source
- [2] Hulme EC, Birdsall NJM, Buckley NJ. Muscarinic receptor subtypes. Annu Rev Pharmacol Toxicol. 1990;30:633–673. (Pharmacophore model: requirement for cationic head.) View Source
